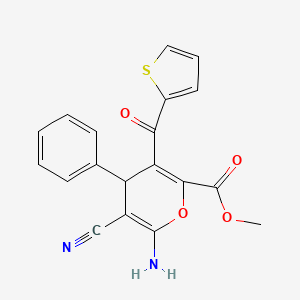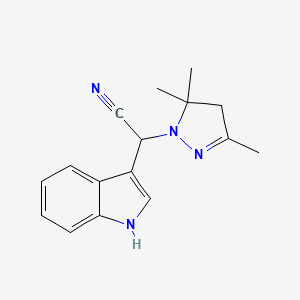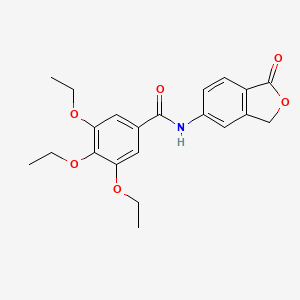
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid is a heterocyclic compound that combines the structural features of both pyrrole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrrole and quinoline moieties in its structure endows it with unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid typically involves the condensation of a pyrrole derivative with a quinoline precursor. One common method is the cyclization of 2-(1H-pyrrol-2-yl)aniline with suitable reagents under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper(II) salts or palladium complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrrole or quinoline rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or quinoline rings .
科学的研究の応用
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. For instance, it may inhibit the DNA-binding activity of certain transcription factors, thereby modulating gene expression .
類似化合物との比較
- 2-(1H-pyrrol-1-yl)quinoline-4-carboxylic Acid
- 2-(1H-pyrrol-3-yl)quinoline-4-carboxylic Acid
- 2-(1H-pyrrol-2-yl)quinoline-3-carboxylic Acid
Comparison: Compared to these similar compounds, 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyrrole ring attachment to the quinoline core can significantly affect the compound’s electronic properties and its interaction with biological targets .
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
2-(1H-pyrrol-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8,15H,(H,17,18) |
InChIキー |
HRSMHLJNYJAMBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)


![ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)
![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B14943563.png)
![4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)
![1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B14943581.png)
![Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943592.png)
![1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943594.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)

![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
